lucidenic acid C

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide lucidénique C implique plusieurs étapes, à partir du lanostérol, un précurseur courant des triterpénoïdes de type lanostane. La voie de synthèse comprend généralement des réactions d'oxydation, de réduction et de cyclisation dans des conditions contrôlées. Des réactifs et des catalyseurs spécifiques sont utilisés pour obtenir la stéréochimie et les modifications de groupe fonctionnel souhaitées.

Méthodes de production industrielle : La production industrielle de l'acide lucidénique C repose principalement sur l'extraction de Ganoderma lucidum. Le champignon est cultivé dans des conditions contrôlées, et les corps fructifères sont récoltés. Le processus d'extraction implique une extraction par solvant, suivie d'une purification par des techniques chromatographiques pour isoler l'acide lucidénique C sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L'acide lucidénique C subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : Conditions impliquant des nucléophiles ou des électrophiles, selon la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide lucidénique C avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé de tête pour la synthèse de nouveaux dérivés triterpénoïdes présentant des activités biologiques améliorées.

Biologie : Investigé pour son rôle dans la modulation des voies cellulaires et de l'expression des gènes.

Médecine : Exploré pour ses effets anticancéreux, anti-inflammatoires et neuroprotecteurs. .

5. Mécanisme d'action

Le mécanisme d'action de l'acide lucidénique C implique plusieurs cibles et voies moléculaires :

Anticancéreux : Induit l'apoptose dans les cellules cancéreuses en activant la caspase-9 et la caspase-3, conduisant au clivage de la PARP.

Anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Antioxydant : Piège les radicaux libres et améliore l'activité des enzymes antioxydantes.

Antiviral : Inhibe la réplication virale en interférant avec les enzymes et les protéines virales.

Applications De Recherche Scientifique

Chemistry: Used as a lead compound for the synthesis of novel triterpenoid derivatives with enhanced biological activities.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective effects. .

Mécanisme D'action

The mechanism of action of Lucidenic Acid C involves multiple molecular targets and pathways:

Anti-Cancer: Induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to PARP cleavage.

Anti-Inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anti-Viral: Inhibits viral replication by interfering with viral enzymes and proteins.

Comparaison Avec Des Composés Similaires

L'acide lucidénique C est comparé à d'autres composés similaires, tels que :

Acides ganodériques : Un autre groupe de triterpénoïdes de Ganoderma lucidum présentant des propriétés pharmacologiques similaires mais des structures chimiques différentes.

Acide lucidénique A et B : D'autres membres de la famille de l'acide lucidénique avec de légères variations dans leurs groupes fonctionnels et leurs activités biologiques

Unicité : L'acide lucidénique C se distingue par ses puissants effets anticancéreux et anti-inflammatoires, ce qui en fait un candidat prometteur pour les applications thérapeutiques. Sa structure chimique unique permet des interactions spécifiques avec les cibles moléculaires, améliorant son efficacité par rapport aux autres composés similaires .

Propriétés

IUPAC Name |

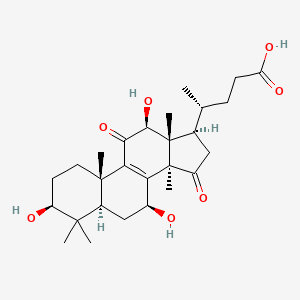

4-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMQDJNNBMWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95311-96-9 | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.